molecular formula C12H14O B2364486 4-(Cyclobutylmethyl)benzaldehyde CAS No. 1893988-04-9

4-(Cyclobutylmethyl)benzaldehyde

Cat. No.: B2364486
CAS No.: 1893988-04-9
M. Wt: 174.243
InChI Key: JEMIOLZRXHLQAG-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethyl)benzaldehyde is a chemical compound with the molecular formula C12H14O. It belongs to the class of benzaldehydes and is characterized by a cyclobutylmethyl group attached to the benzene ring at the para position. This compound is a colorless to pale yellow liquid with a strong odor and has gained significant attention in the scientific community due to its potential biological and industrial applications.

Mechanism of Action

Target of Action

Benzaldehyde, a structurally similar compound, has been shown to target cellular antioxidation systems

Mode of Action

Benzaldehyde, a structurally similar compound, has been shown to bind chemically to cellular macromolecules, particularly to free amino groups . This interaction could potentially lead to disruption of cellular functions, but further studies are needed to confirm this for 4-(Cyclobutylmethyl)benzaldehyde.

Biochemical Pathways

Benzaldehyde has been shown to disrupt cellular antioxidation systems , which could potentially lead to oxidative stress and subsequent cellular damage

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution

Result of Action

If it shares a similar mechanism of action with benzaldehyde, it could potentially lead to disruption of cellular antioxidation systems and subsequent cellular damage

Action Environment

It is known that the compound is stable at room temperature , which could potentially influence its efficacy and stability under different environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Cyclobutylmethyl)benzaldehyde can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction, where benzaldehyde reacts with cyclobutylmethyl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Another method involves the Diels-Alder reaction, where acrolein reacts with isoprene in the presence of a Lewis acidic ionic liquid to form an intermediate, which is then dehydrogenated to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch or continuous processes. The Claisen-Schmidt condensation is often employed due to its simplicity and high yield. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality. The final product is purified using distillation columns and crystallization units to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form secondary or tertiary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Grignard reagents (e.g., methylmagnesium bromide) in anhydrous ether.

Major Products Formed

    Oxidation: 4-(Cyclobutylmethyl)benzoic acid.

    Reduction: 4-(Cyclobutylmethyl)benzyl alcohol.

    Substitution: 4-(Cyclobutylmethyl)phenylmethanol derivatives.

Scientific Research Applications

4-(Cyclobutylmethyl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound with a simpler structure, lacking the cyclobutylmethyl group.

    4-Methylbenzaldehyde: Similar structure but with a methyl group instead of a cyclobutylmethyl group.

    4-(Cyclopropylmethyl)benzaldehyde: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.

Uniqueness

4-(Cyclobutylmethyl)benzaldehyde is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its potential biological activities compared to simpler benzaldehyde derivatives.

Properties

IUPAC Name

4-(cyclobutylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-9-12-6-4-11(5-7-12)8-10-2-1-3-10/h4-7,9-10H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMIOLZRXHLQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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